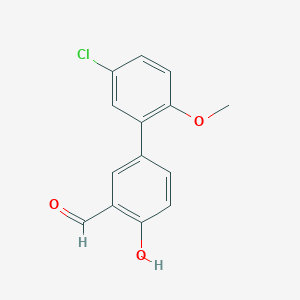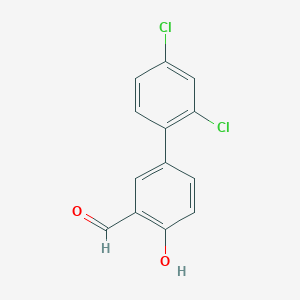
6-(3,5-Dichlorophenyl)-2-formylphenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3,5-Dichlorophenyl)-2-formylphenol, 95% (also known as 6-DCPF) is an aromatic compound belonging to the class of phenols. It is a colorless solid that is soluble in various organic solvents. 6-DCPF has been extensively studied due to its potential applications in the fields of medicine, biochemistry, and analytical chemistry. This article will discuss the synthesis method of 6-DCPF, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
科学的研究の応用
6-DCPF has been investigated for its potential applications in medicine, biochemistry, and analytical chemistry. In medicine, 6-DCPF has been studied for its potential to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain perception. In biochemistry, 6-DCPF has been used to study the structure and function of proteins. In analytical chemistry, 6-DCPF has been used as a reagent for the detection of metal ions and as a fluorescent probe for the detection of DNA and RNA.
作用機序
The mechanism of action of 6-DCPF is not fully understood. However, it is believed that 6-DCPF binds to the active site of the COX-2 enzyme and inhibits its activity. This inhibition of COX-2 leads to a decrease in the production of prostaglandins, which are involved in inflammation and pain perception.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-DCPF are still being studied. However, it is believed that 6-DCPF has anti-inflammatory, analgesic, and antipyretic effects. In addition, 6-DCPF has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.
実験室実験の利点と制限
The main advantage of using 6-DCPF in laboratory experiments is its relatively low cost and availability. 6-DCPF is also relatively easy to synthesize and can be used in a variety of experiments. However, 6-DCPF is not very stable and can degrade over time. In addition, 6-DCPF can be toxic and should be handled with care.
将来の方向性
The potential applications of 6-DCPF are still being explored. One potential future direction is to investigate the use of 6-DCPF as an anti-cancer agent. In addition, 6-DCPF could be used to study the structure and function of proteins involved in inflammation and pain perception. Furthermore, 6-DCPF could be used as a fluorescent probe for the detection of DNA and RNA. Finally, 6-DCPF could be used as a reagent for the detection of metal ions.
合成法
6-DCPF can be synthesized from the reaction of 3,5-dichloroaniline with formaldehyde in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out at elevated temperatures (typically around 100°C) and requires stirring for several hours. The reaction yields a mixture of 6-DCPF and other by-products, which can be separated by column chromatography.
特性
IUPAC Name |
3-(3,5-dichlorophenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O2/c14-10-4-9(5-11(15)6-10)12-3-1-2-8(7-16)13(12)17/h1-7,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNAFBJLKHYOXLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=CC(=CC(=C2)Cl)Cl)O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30685288 |
Source


|
| Record name | 3',5'-Dichloro-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,5-Dichlorophenyl)-2-formylphenol | |
CAS RN |
1261892-18-5 |
Source


|
| Record name | 3',5'-Dichloro-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Formyl-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6378578.png)











